8-chloro-1-phenyl-3H-2-benzazepine

Anticonvulsant Metrazol-induced seizure CNS pharmacology

8-Chloro-1-phenyl-3H-2-benzazepine (CAS 81078-22-0) is a heterocyclic compound belonging to the 3H-2-benzazepine class, characterized by a seven-membered azepine ring fused to a benzene ring with a chlorine substituent at the 8-position and a phenyl group at the 1-position. This scaffold is distinct from the more common 1H-3-benzazepine isomers found in dopamine receptor ligands such as SKF-38393 or SCH-23390.

Molecular Formula C16H12ClN
Molecular Weight 253.72 g/mol
CAS No. 81078-22-0
Cat. No. B8591373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-chloro-1-phenyl-3H-2-benzazepine
CAS81078-22-0
Molecular FormulaC16H12ClN
Molecular Weight253.72 g/mol
Structural Identifiers
SMILESC1C=CC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3
InChIInChI=1S/C16H12ClN/c17-14-9-8-12-7-4-10-18-16(15(12)11-14)13-5-2-1-3-6-13/h1-9,11H,10H2
InChIKeyHWPXLEMJGRXRKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Chloro-1-phenyl-3H-2-benzazepine (CAS 81078-22-0): Core Scaffold & Procurement-Relevant Identity


8-Chloro-1-phenyl-3H-2-benzazepine (CAS 81078-22-0) is a heterocyclic compound belonging to the 3H-2-benzazepine class, characterized by a seven-membered azepine ring fused to a benzene ring with a chlorine substituent at the 8-position and a phenyl group at the 1-position [1]. This scaffold is distinct from the more common 1H-3-benzazepine isomers found in dopamine receptor ligands such as SKF-38393 or SCH-23390. The compound is primarily recognized as a versatile synthetic intermediate for the preparation of biologically active 2-benzazepine derivatives, particularly the corresponding 2-oxide, which exhibits potent anticonvulsant and anxiolytic properties [2]. Its molecular formula is C₁₆H₁₂ClN, with a molecular weight of 253.72 g/mol and a calculated LogP of 3.64, placing it within the optimal lipophilicity range for central nervous system (CNS) drug candidates .

Why Generic Substitution Fails: 8-Chloro-1-phenyl-3H-2-benzazepine Cannot Be Replaced by Other Benzazepine Isomers


The 3H-2-benzazepine scaffold of 8-chloro-1-phenyl-3H-2-benzazepine is structurally and pharmacologically distinct from the more extensively studied 1H-3-benzazepine series (e.g., D1/D5 dopamine receptor ligands). Attempts to interchange these isomers are invalid because the position of the nitrogen atom within the azepine ring fundamentally alters receptor recognition, metabolic stability, and synthetic derivatization pathways [1]. The 8-chloro substituent is critical for subsequent functionalization: it directs electrophilic bromination to the 5-position, enabling the generation of 5-bromo intermediates that serve as versatile handles for palladium-catalyzed cross-coupling reactions, a synthetic route that is inaccessible for non-halogenated or differently halogenated benzazepine analogs [2]. Furthermore, oxidation at the 2-position yields the 2-oxide derivative, which exhibits nanomolar-range anticonvulsant activity (Metrazol ED₅₀ = 5.2 mg/kg PO) with a therapeutic index exceeding 192, a profile not replicated by the corresponding 3-oxide isomers of 1H-3-benzazepines [3].

Quantitative Comparative Evidence: 8-Chloro-1-phenyl-3H-2-benzazepine vs. Closest Analogs


Anticonvulsant Potency of the Derived N-Oxide vs. 5-Amino-Substituted Derivatives

The 2-oxide derivative of 8-chloro-1-phenyl-3H-2-benzazepine (CAS 81078-23-1) exhibits a Metrazol-induced seizure ED₅₀ of 5.2 mg/kg (PO) with a 24-hour LD₅₀ exceeding 1,000 mg/kg (PO), yielding a therapeutic index (TI) >192 [1]. In contrast, the 5-(1-amino-2-propyn-3-yl) derivative of the same core scaffold shows an ED₅₀ of 32 mg/kg and LD₅₀ of 500 mg/kg, resulting in a TI of only 15.6 [1]. This 6.2-fold difference in potency and >12-fold difference in therapeutic index demonstrate that the 2-oxide oxidation state, directly accessible from the parent compound, produces a markedly superior anticonvulsant profile compared to 5-aminoalkyl substitution. The parent compound 8-chloro-1-phenyl-3H-2-benzazepine is the obligate synthetic precursor to this high-TI 2-oxide, whereas alternative benzazepine scaffolds lacking the 8-chloro substituent cannot efficiently undergo the same N-oxidation to yield comparably active products [2].

Anticonvulsant Metrazol-induced seizure CNS pharmacology

Synthetic Versatility: Regioselective C5 Bromination Enabled by 8-Chloro Substitution

The 8-chloro substituent in 8-chloro-1-phenyl-3H-2-benzazepine directs electrophilic bromination exclusively to the 5-position, producing 5-bromo-8-chloro-1-phenyl-3H-2-benzazepine as a single regioisomer [1]. Subsequent dehydrobromination yields 5-bromo-1-phenyl-3H-2-benzazepine derivatives that serve as substrates for palladium-catalyzed alkoxycarbonylation, enabling the synthesis of pyrimido[4,5-d][2]benzazepine derivatives [1]. In contrast, the non-halogenated 1-phenyl-3H-2-benzazepine undergoes bromination with lower regioselectivity, producing mixtures of C5 and C7 brominated products that reduce synthetic efficiency and require chromatographic separation [2]. The 8-bromo analog exhibits comparable directing effects but is less cost-effective as a starting material due to higher commercial pricing of brominated precursors. The 8-chloro compound thus represents the optimal balance of regiochemical control and procurement economy for downstream diversification.

Synthetic chemistry C-H functionalization Cross-coupling precursor

CNS Drug-Likeness: Optimal LogP and PSA vs. 1H-3-Benzazepine Dopamine Ligands

8-Chloro-1-phenyl-3H-2-benzazepine exhibits a calculated LogP of 3.64 and a topological polar surface area (tPSA) of 12.36 Ų . These values fall within the established CNS drug-likeness criteria: LogP between 2 and 5 for optimal blood-brain barrier (BBB) passive diffusion, and tPSA < 60–70 Ų for efficient CNS penetration [1]. In comparison, 1H-3-benzazepine dopamine D1 ligands such as SKF-38393 (7,8-dihydroxy-1-phenyl-1H-3-benzazepine) have a substantially higher tPSA of approximately 52 Ų and lower LogP (~1.5) due to the catechol moiety, which limits their passive BBB permeability relative to the 3H-2-benzazepine scaffold [2]. The low tPSA of 12.36 Ų for the target compound indicates minimal hydrogen-bonding capacity, favoring membrane permeation, while the moderate LogP avoids excessive lipophilicity that could lead to high tissue binding and off-target effects.

Physicochemical properties CNS drug design BBB permeability

Patent-Backed CNS Therapeutic Utility vs. 8-Chloro-1-(2-chlorophenyl)-3H-2-benzazepine (CAS 81078-18-4)

US Patent 4,549,988 explicitly discloses 8-chloro-1-phenyl-3H-2-benzazepine and its 2-oxide as anticonvulsant, sedative, antianxiety, antidepressant, and muscle relaxant agents, with quantitative Metrazol ED₅₀ data provided for the 2-oxide (5.2 mg/kg PO) [1]. The closely related analog 8-chloro-1-(2-chlorophenyl)-3H-2-benzazepine (CAS 81078-18-4), while structurally similar, contains an additional ortho-chloro substituent on the 1-phenyl ring that introduces steric hindrance and alters the electronic environment of the imine bond, potentially affecting N-oxidation efficiency and receptor binding . No directly comparable in vivo efficacy data for the 2-chlorophenyl analog are available in the same patent, whereas the 1-phenyl derivative is the exemplified compound for the most potent 2-oxide series. This makes 8-chloro-1-phenyl-3H-2-benzazepine the best-characterized and most pharmacologically validated member of the 3H-2-benzazepine class with publicly disclosed in vivo efficacy data.

Anticonvulsant Sedative Anxiolytic Patent landscape

Optimal Application Scenarios for 8-Chloro-1-phenyl-3H-2-benzazepine in Research and Industrial Procurement


CNS Drug Discovery Programs Requiring a Scaffold with Documented In Vivo Anticonvulsant Activity

8-Chloro-1-phenyl-3H-2-benzazepine is the preferred starting material for medicinal chemistry teams developing novel anticonvulsant or anxiolytic agents. Its 2-oxide derivative has a Metrazol ED₅₀ of 5.2 mg/kg (PO) and a therapeutic index >192 [1], providing a validated pharmacological starting point that is absent for most other 2-benzazepine analogs. Procurement of the parent compound enables direct access to this high-TI lead series.

Synthetic Chemistry Laboratories Requiring a Regioselectively Functionalizable Benzazepine Core

The 8-chloro substituent directs electrophilic bromination exclusively to the C5 position, generating a single 5-bromo intermediate that can be elaborated via Pd-catalyzed cross-coupling to diverse pyrimido[4,5-d][2]benzazepine derivatives [2]. This regiochemical fidelity eliminates purification steps required for non-halogenated or differently substituted benzazepine isomers, reducing time and cost in parallel synthesis campaigns.

CNS Penetration-Focused Projects Requiring Low tPSA and Optimal LogP

With a calculated tPSA of 12.36 Ų and LogP of 3.64 , 8-chloro-1-phenyl-3H-2-benzazepine occupies a physicochemical space that is more favorable for passive BBB penetration than catechol-containing 1H-3-benzazepine ligands such as SKF-38393 (tPSA ≈ 52 Ų, LogP ≈ 1.5) [3]. Research programs constrained by CNS exposure requirements should preferentially select this scaffold over more polar benzazepine alternatives.

Patent-Literate Lead Optimization Where Freedom-to-Operate and Prior Art Characterization Reduce Development Risk

Unlike many benzazepine analogs that lack detailed in vivo pharmacological disclosure, 8-chloro-1-phenyl-3H-2-benzazepine benefits from comprehensive patent exemplification in US 4,549,988 [1]. The availability of public efficacy and toxicity data streamlines the preclinical evaluation process and provides a defensible basis for patent strategy in follow-on programs.

Quote Request

Request a Quote for 8-chloro-1-phenyl-3H-2-benzazepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.